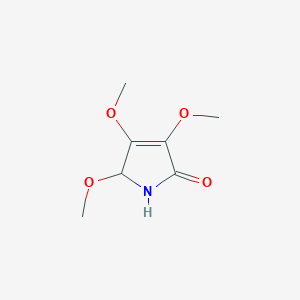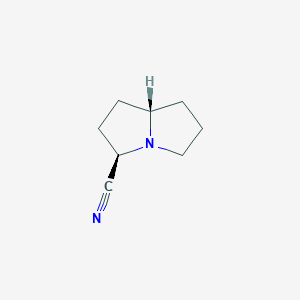
(E)-3-ethylhept-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-ethylhept-3-en-2-one is a chemical compound that belongs to the family of ketones. It is also known as ethyl trans-3-hepten-2-one and is commonly used in the fragrance and flavor industry. This compound is responsible for the fruity and floral aroma in several fruits and vegetables, including apple, pear, banana, and tomato. In recent years, (E)-3-ethylhept-3-en-2-one has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (E)-3-ethylhept-3-en-2-one is not well understood. However, it is believed that this compound interacts with the olfactory receptors in the nose, which are responsible for detecting odor molecules. When (E)-3-ethylhept-3-en-2-one binds to these receptors, it triggers a signal that is sent to the brain, resulting in the perception of a fruity or floral aroma.
Biochemische Und Physiologische Effekte
(E)-3-ethylhept-3-en-2-one does not have any significant biochemical or physiological effects on the human body. This compound is considered safe for consumption and is commonly used in food and beverage products. However, it is important to note that some individuals may be allergic to (E)-3-ethylhept-3-en-2-one, which can cause adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-ethylhept-3-en-2-one in lab experiments include its relatively simple synthesis method, low cost, and availability. Additionally, this compound is considered safe for use in laboratory settings and does not pose any significant health risks. However, one of the limitations of using (E)-3-ethylhept-3-en-2-one in lab experiments is its limited applications. This compound is primarily used in the fragrance and flavor industry and does not have many other potential applications.
Zukünftige Richtungen
There are several potential future directions for the use of (E)-3-ethylhept-3-en-2-one in scientific research. One potential direction is the development of new flavor and fragrance compounds that are based on (E)-3-ethylhept-3-en-2-one. Additionally, this compound could be used in the development of new perfumes and colognes. Another potential direction is the use of (E)-3-ethylhept-3-en-2-one in the development of new drugs or therapies. It is possible that this compound could have therapeutic effects on the human body, although more research is needed to explore this possibility. Overall, (E)-3-ethylhept-3-en-2-one has significant potential for use in various scientific research applications, and further research is needed to fully explore its potential.
Synthesemethoden
(E)-3-ethylhept-3-en-2-one can be synthesized through several methods. One of the most common methods is the Claisen-Schmidt condensation reaction between ethyl acetate and 3-hepten-2-one. Another method involves the reaction of ethyl acetoacetate with 3-hepten-2-one in the presence of a base catalyst. The synthesis of (E)-3-ethylhept-3-en-2-one is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
(E)-3-ethylhept-3-en-2-one has several potential applications in scientific research. One of the most significant applications is its use as a flavor and fragrance compound. This compound is commonly used in the food and beverage industry to enhance the aroma and taste of various products. Additionally, (E)-3-ethylhept-3-en-2-one has been used in the perfume industry to create floral and fruity scents.
Eigenschaften
CAS-Nummer |
180259-73-8 |
|---|---|
Produktname |
(E)-3-ethylhept-3-en-2-one |
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
(E)-3-ethylhept-3-en-2-one |
InChI |
InChI=1S/C9H16O/c1-4-6-7-9(5-2)8(3)10/h7H,4-6H2,1-3H3/b9-7+ |
InChI-Schlüssel |
FWZCRSVKRMIWPD-VQHVLOKHSA-N |
Isomerische SMILES |
CCC/C=C(\CC)/C(=O)C |
SMILES |
CCCC=C(CC)C(=O)C |
Kanonische SMILES |
CCCC=C(CC)C(=O)C |
Synonyme |
3-Hepten-2-one, 3-ethyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B69049.png)
![2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B69050.png)

![Tetrakis[(R)-(+)-N-(P-dodecylphenylsulfonyl)prolinato]dirhodium(II)](/img/structure/B69053.png)




![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)dodecanamide](/img/structure/B69066.png)